Substance P, prolyl(2)-tryptophan(7,9)-
Overview
Description
Substance P, prolyl(2)-tryptophan(7,9)-, is a neuropeptide belonging to the tachykinin family. It is composed of 11 amino acids and is encoded by the TAC1 gene. This compound is primarily found in the central and peripheral nervous systems and plays a crucial role in pain perception, inflammation, and wound healing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Substance P, prolyl(2)-tryptophan(7,9)-, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Substance P, prolyl(2)-tryptophan(7,9)-, follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Substance P, prolyl(2)-tryptophan(7,9)-, undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is employed as a reducing agent.
Substitution: Amino acid derivatives and coupling reagents like HBTU are used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine.
Substitution: Various analogs with modified biological properties.
Scientific Research Applications
Substance P, prolyl(2)-tryptophan(7,9)-, has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in neurotransmission, pain perception, and inflammatory responses.
Medicine: Explored as a potential therapeutic target for pain management, inflammatory diseases, and wound healing.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Mechanism of Action
Substance P, prolyl(2)-tryptophan(7,9)-, exerts its effects by binding to neurokinin receptors (NKRs), primarily the NK1 receptor. This interaction activates intracellular signaling pathways, including the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways. These pathways lead to the release of secondary messengers, resulting in various physiological responses such as pain transmission, inflammation, and vasodilation .
Comparison with Similar Compounds
Similar Compounds
Neurokinin A (NKA): Another member of the tachykinin family, similar in structure and function to Substance P.
Neurokinin B (NKB): Also a tachykinin, with distinct receptor affinity and biological activity.
Peptide YY (PYY): A peptide hormone with structural similarities but different physiological roles
Uniqueness
Substance P, prolyl(2)-tryptophan(7,9)-, is unique due to its specific receptor interactions and its prominent role in pain perception and inflammatory responses. Its ability to modulate various physiological processes makes it a valuable target for therapeutic interventions .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H106N20O13S/c1-42(2)36-55(66(100)85-51(63(79)97)30-35-108-3)89-68(102)58(39-45-41-84-50-22-10-8-19-47(45)50)92-67(101)56(37-43-16-5-4-6-17-43)90-69(103)57(38-44-40-83-49-21-9-7-18-46(44)49)91-65(99)52(26-28-61(77)95)86-64(98)53(27-29-62(78)96)87-70(104)60-25-15-34-94(60)73(107)54(23-11-12-31-75)88-71(105)59-24-14-33-93(59)72(106)48(76)20-13-32-82-74(80)81/h4-10,16-19,21-22,40-42,48,51-60,83-84H,11-15,20,23-39,75-76H2,1-3H3,(H2,77,95)(H2,78,96)(H2,79,97)(H,85,100)(H,86,98)(H,87,104)(H,88,105)(H,89,102)(H,90,103)(H,91,99)(H,92,101)(H4,80,81,82)/t48-,51-,52?,53-,54-,55?,56-,57+,58+,59+,60-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZXOJGZBACSSO-OLMCGDJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H106N20O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80434-86-2 | |
Record name | Substance P, prolyl(2)-tryptophan(7,9)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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